4-Chloro-6-methyl-2-(3-methylphenyl)pyrimidine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

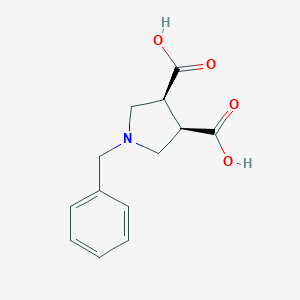

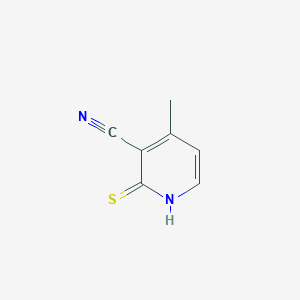

4-Chloro-6-methyl-2-(3-methylphenyl)pyrimidine is a chemical compound with the molecular formula C12H11ClN2 . It is used in various chemical reactions and has been the subject of several studies .

Synthesis Analysis

The synthesis of 4-Chloro-6-methyl-2-(3-methylphenyl)pyrimidine involves several steps. For instance, one method involves the reaction of 4-chloro-6-methyl-2-(3-methylphenyl)pyrimidine with N,N-dimethyl-1,3-phenylene-diamine dihydrochloride . The resulting compound was prepared as a yellow oil .Molecular Structure Analysis

The molecular structure of 4-Chloro-6-methyl-2-(3-methylphenyl)pyrimidine can be analyzed using various techniques such as mass spectra, 1HNMR, 13CNMR, and single X-Ray diffraction analysis .Chemical Reactions Analysis

4-Chloro-6-methyl-2-(3-methylphenyl)pyrimidine can participate in various chemical reactions. For example, it has been used in the synthesis of novel triazole-pyrimidine-based compounds .Physical And Chemical Properties Analysis

The physical and chemical properties of 4-Chloro-6-methyl-2-(3-methylphenyl)pyrimidine include a molecular weight of 218.68 . Other properties such as boiling point, density, and melting point are also important for its characterization .Wissenschaftliche Forschungsanwendungen

Therapeutic Drug Synthesis

4-Chloro-6-methyl-2-(3-methylphenyl)pyrimidine: is a valuable intermediate in the synthesis of various therapeutic drugs. Its pyrimidine core is a common motif in several pharmaceuticals due to its ability to interact with biological targets . For instance, derivatives of this compound have been explored for their potential in treating diseases like breast cancer and rheumatoid arthritis .

Antitumor Activity

The pyrimidine derivatives have shown promise in antitumor applications. Specific substitutions on the pyrimidine ring can lead to compounds that inhibit key enzymes in tumor cells, thereby preventing their growth and proliferation .

Antimicrobial and Antifungal Agents

Research has indicated that pyrimidine derivatives can act as effective antimicrobial and antifungal agents. The structural diversity of these compounds allows for the development of new drugs that can combat resistant strains of bacteria and fungi .

Cardiovascular Therapeutics

The pyrimidine scaffold is also significant in the development of cardiovascular drugs. It can be tailored to produce compounds that regulate blood pressure and treat various heart conditions .

Anti-Inflammatory and Analgesic Applications

Due to their modulatory effects on inflammatory pathways, pyrimidine derivatives are being studied for their anti-inflammatory and analgesic properties. This makes them potential candidates for the treatment of chronic pain and inflammatory diseases .

Neuroprotective Agents

There is ongoing research into the neuroprotective properties of pyrimidine derivatives. These compounds may offer therapeutic benefits in neurodegenerative diseases by protecting neuronal cells from damage .

Wirkmechanismus

Target of Action

The primary targets of 4-Chloro-6-methyl-2-(3-methylphenyl)pyrimidine are protein kinases . Protein kinases are essential enzymes for controlling cell growth, differentiation, migration, and metabolism .

Mode of Action

4-Chloro-6-methyl-2-(3-methylphenyl)pyrimidine interacts with its targets, the protein kinases, by inhibiting their function . This inhibition disrupts the normal functioning of the protein kinases, leading to changes in cell growth, differentiation, migration, and metabolism .

Biochemical Pathways

The inhibition of protein kinases by 4-Chloro-6-methyl-2-(3-methylphenyl)pyrimidine affects various biochemical pathways. These pathways are responsible for cellular signaling processes such as cell growth regulation, differentiation, migration, and metabolism .

Result of Action

The result of the action of 4-Chloro-6-methyl-2-(3-methylphenyl)pyrimidine is the disruption of normal cellular processes. By inhibiting protein kinases, the compound interferes with cell growth, differentiation, migration, and metabolism . This can lead to various molecular and cellular effects, including potential anticancer activity .

Safety and Hazards

Zukünftige Richtungen

The future research directions for 4-Chloro-6-methyl-2-(3-methylphenyl)pyrimidine could involve further exploration of its pharmacological effects and potential applications in the treatment of various diseases . Additionally, more studies could be conducted to better understand its mechanism of action .

Eigenschaften

IUPAC Name |

4-chloro-6-methyl-2-(3-methylphenyl)pyrimidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11ClN2/c1-8-4-3-5-10(6-8)12-14-9(2)7-11(13)15-12/h3-7H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRKDKRBNQBEDQV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C2=NC(=CC(=N2)Cl)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11ClN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60400542 |

Source

|

| Record name | 4-chloro-6-methyl-2-(3-methylphenyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60400542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.68 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Chloro-6-methyl-2-(3-methylphenyl)pyrimidine | |

CAS RN |

180606-70-6 |

Source

|

| Record name | 4-chloro-6-methyl-2-(3-methylphenyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60400542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Imidazo[1,2-B]pyridazine-6-carbaldehyde](/img/structure/B69698.png)

![4-[2-(Morpholin-4-yl)-2-oxoethoxy]benzene-1-sulfonyl chloride](/img/structure/B69728.png)